![molecular formula C13H11Cl2N B266950 N-benzyl-3,5-dichloroaniline](/img/structure/B266950.png)
N-benzyl-3,5-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,5-dichloroaniline is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-benzyl-3,5-dichloroaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target organism or cell. This compound has been found to interact with various cellular components, including DNA and RNA, leading to its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloroaniline has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-3,5-dichloroaniline in lab experiments is its unique properties and potential applications in various fields. However, one of the main limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and studied.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3,5-dichloroaniline, including the development of new synthetic methods, the investigation of its potential therapeutic uses, and the study of its potential toxicity and side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,5-dichloroaniline has been studied for its potential use in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. This compound has been found to exhibit various biological activities, such as antimicrobial, antifungal, and antitumor properties.
Eigenschaften
Produktname |
N-benzyl-3,5-dichloroaniline |
---|---|
Molekularformel |
C13H11Cl2N |
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
N-benzyl-3,5-dichloroaniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI-Schlüssel |
ZEVWDRCYBSDBGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.